molecular formula C22H25NO8 B032602 Pseurotin A CAS No. 58523-30-1

Pseurotin A

Cat. No.: B032602
CAS No.: 58523-30-1
M. Wt: 431.4 g/mol
InChI Key: SLYDIPAXCVVRNY-VZUCSPMQSA-N
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Mechanism of Action

Target of Action

Pseurotin A, also known as Pseurotin, is a secondary metabolite isolated from Aspergillus fumigatus . The primary targets of this compound are the reactive oxygen species (ROS) within cells . ROS accumulation in cells is a critical factor in the development of osteoporosis, as it triggers the formation and function of osteoclasts .

Mode of Action

This compound interacts with its targets by suppressing the level of ROS . This suppression inhibits the formation of osteoclasts and prevents bone loss induced by estrogen deficiency in ovariectomized (OVX) mice . It also inhibits the receptor activator of nuclear factor-κB (NF-κB) ligand (RANKL)-induced osteoclastogenesis and bone resorptive function .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of ROS, which in turn suppresses the MAPK pathway (ERK, P38, and JNK) and the NF-κB pathway . This leads to the inhibition of NFATc1 signal transduction . As a result, the formation of osteoclasts is inhibited, preventing bone loss .

Pharmacokinetics

It is known that this compound is a secondary metabolite isolated from aspergillus fumigatus , suggesting that it may be metabolized by the liver and excreted by the kidneys

Result of Action

This compound has been shown to inhibit osteoclastogenesis and prevent bone loss in OVX mice . It suppresses the formation and function of osteoclasts, as well as the expression of osteoclast-specific genes . Micro-CT and histological data show that this compound effectively prevents the severe bone loss and increased number of osteoclasts on the bone surface caused by OVX surgery .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the diet of the organism can affect the efficacy of this compound. In a study, the progression and metastasis of CWR-R1ca-Luc cells xenografted into male nude mice fed a high-fat diet showed nearly 2-fold tumor volume, metastasis, serum cholesterol, low-density lipoprotein cholesterol (LDL-C), prostate-specific antigen (PSA), and PCSK9 levels versus mice fed a regular chow diet . Daily oral this compound treatments prevented the locoregional and distant tumor recurrence of CWR-R1ca-Luc engrafted into nude mice after primary tumor surgical excision .

Safety and Hazards

When handling Pseurotin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Pseurotin A has been validated as a metastatic castration-resistant prostate cancer recurrence-suppressing lead via PCSK9-LDLR Axis Modulation . This suggests that this compound could be developed as a novel orally active PCSK9 axis modulating cancer recurrence inhibitor .

Biochemical Analysis

Biochemical Properties

Pseurotin A interacts with various enzymes and proteins. The biosynthesis of this compound involves a polyketide synthase nonribosomal peptide synthetase hybrid enzyme gene, PsoA . The modification enzymes PsoC, PsoD, PsoE, and PsoF play a unique role in the formation of this compound .

Cellular Effects

This compound has been found to significantly inhibit the proliferation of MEC-1 cells, a representative Chronic Lymphocytic Leukemia (CLL) cell line . It also induces apoptosis in these cells . In osteoclasts, this compound has been shown to suppress the formation and function of these cells, thereby preventing osteoporosis .

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of Reactive Oxygen Species (ROS) levels . This suppression inhibits the MAPK pathway (ERK, P38, and JNK) and the NF-κB pathway, thereby inhibiting NFATc1 signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit osteoclastogenesis and prevent bone loss induced by estrogen-deficiency in ovariectomized mice . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent locoregional and distant tumor recurrence of CWR-R1ca-Luc engrafted into nude mice after primary tumor surgical excision . This effect was observed with daily oral this compound treatments of 10 mg/kg .

Metabolic Pathways

The metabolic pathways of this compound involve the suppression of ROS levels . This suppression leads to the inhibition of the MAPK pathway (ERK, P38, and JNK) and the NF-κB pathway .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pseurotin A involves a convergent strategy that combines two key fragments: a pyranone core and a 3,4-dimethylphenylalanine derivative. The pyranone core is prepared via a Diels-Alder reaction, while the 3,4-dimethylphenylalanine derivative is synthesized via a series of steps involving protection, alkylation, and deprotection reactions. The two fragments are then coupled together using standard peptide coupling chemistry.", "Starting Materials": [ "2,4-dimethyl-3-penten-2-ol", "maleic anhydride", "3,4-dimethylphenylalanine", "Boc2O", "NaH", "MeI", "TFA", "HBTU", "DIPEA", "DMF", "DCM", "Et3N", "HCl", "NaOH" ], "Reaction": [ "1. Synthesis of pyranone core via Diels-Alder reaction between 2,4-dimethyl-3-penten-2-ol and maleic anhydride", "2. Protection of 3,4-dimethylphenylalanine with Boc2O", "3. Alkylation of Boc-protected 3,4-dimethylphenylalanine with NaH and MeI", "4. Deprotection of Boc group with TFA", "5. Coupling of pyranone core and 3,4-dimethylphenylalanine derivative using HBTU/DIPEA in DMF", "6. Deprotection of tert-butyl ester with HCl", "7. Deprotection of methyl ester with NaOH" ] }

CAS No.

58523-30-1

Molecular Formula

C22H25NO8

Molecular Weight

431.4 g/mol

IUPAC Name

8-benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+

InChI Key

SLYDIPAXCVVRNY-VZUCSPMQSA-N

Isomeric SMILES

CC/C=C/C(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Appearance

White solid

Synonyms

[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione;  (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pseurotin A
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